REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:16][CH2:17][OH:18]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:16][CH2:17][OH:18] |f:1.2.3|
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Name
|
|
Quantity
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36.38 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
0.033 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under argon for 4 days
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Duration
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4 d
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Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in diethyl ether (150 ml)
|
Type
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WASH
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Details
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the solution was washed successively with water, 10% aqueous NaOH, 5% aqueous NaOH, water, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The solution was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OCCO)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |